molecular formula C15H17NO3S B1445523 3-Butanoyl-1-tosylpyrrole CAS No. 1132649-21-8

3-Butanoyl-1-tosylpyrrole

Cat. No.: B1445523
CAS No.: 1132649-21-8
M. Wt: 291.4 g/mol
InChI Key: QZICTACJYTUCHC-UHFFFAOYSA-N
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Description

3-Butanoyl-1-tosylpyrrole is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.37 g/mol. It is a derivative of pyrrole, featuring a tosyl group (p-toluenesulfonyl) and a butanoyl group attached to the pyrrole ring. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butanoyl-1-tosylpyrrole typically involves the following steps:

  • Pyrrole Synthesis: The starting material, pyrrole, is synthesized through methods such as the Paal-Knorr synthesis or the Fischer indole synthesis.

  • Tosylation: The pyrrole ring is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) to form 1-tosylpyrrole.

  • Butanoylation: The tosylated pyrrole undergoes a Friedel-Crafts acylation reaction with butanoyl chloride (C4H7ClO) in the presence of an aluminum chloride (AlCl3) catalyst to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Butanoyl-1-tosylpyrrole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the pyrrole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Reduced pyrrole derivatives.

  • Substitution Products: Substituted pyrroles and tosyl derivatives.

Scientific Research Applications

3-Butanoyl-1-tosylpyrrole is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: It is used in drug discovery and development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: The compound finds applications in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Butanoyl-1-tosylpyrrole exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved are determined by the specific biological system under study.

Comparison with Similar Compounds

3-Butanoyl-1-tosylpyrrole is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrrole derivatives, such as 1-tosyl-2-pyrrolecarboxylic acid and 1-tosyl-3-pyrrolebutanoic acid.

  • Uniqueness: The presence of the butanoyl group in this compound distinguishes it from other pyrrole derivatives, providing unique chemical and biological properties.

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Properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-4-15(17)13-9-10-16(11-13)20(18,19)14-7-5-12(2)6-8-14/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZICTACJYTUCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742672
Record name 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132649-21-8
Record name 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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